molecular formula C11H16N2O2 B5984750 2-(2,3,5-trimethylphenoxy)acetohydrazide

2-(2,3,5-trimethylphenoxy)acetohydrazide

Cat. No.: B5984750
M. Wt: 208.26 g/mol
InChI Key: PDZYPLCNUDAVTC-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethylphenoxy)acetohydrazide is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It belongs to the phenoxyacetohydrazide class of compounds, which have been extensively documented in scientific literature for their potential as multi-targeted therapeutic agents . Studies on closely related structural analogs have demonstrated that the phenoxyacetohydrazide core is a versatile pharmacophore capable of exhibiting potent dual anti-inflammatory and anti-angiogenic activities . For instance, morpholine-substituted phenoxyacetohydrazide derivatives have shown promising results in in vitro models, such as the human red blood cell (HRBC) membrane stabilization assay, and in in vivo models, including the carrageenan-induced paw edema test . Furthermore, research indicates that such compounds can act through the inhibition of key pro-angiogenic and inflammatory pathways, including strong binding affinities to Vascular Endothelial Growth Factor (VEGF) and cyclooxygenase (COX) enzymes as revealed by molecular docking studies . This mechanism can lead to the suppression of VEGF-induced angiogenesis and a reduction in edema and neutrophil infiltration . As a key intermediate, this compound provides researchers with a versatile building block for the synthesis and development of novel derivatives for biological screening. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-8(2)9(3)10(5-7)15-6-11(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYPLCNUDAVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NN)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-trimethylphenoxy)acetohydrazide typically involves the reaction of 2,3,5-trimethylphenol with chloroacetic acid to form 2-(2,3,5-trimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the desired hydrazide compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-trimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

2-(2,3,5-trimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3,5-trimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of acetohydrazides are highly dependent on substituents attached to the phenoxy or hydrazide moieties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Acetohydrazide Derivatives
Compound Name Substituents Key Applications/Activities Notable Findings References
2-(4-Bromophenoxy)acetohydrazide 4-Br phenoxy Coordination chemistry Forms stable Ni(II) coordination polymers; potential for catalytic applications
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide Benzimidazole + phenoxy Anticonvulsant Derivatives 25g and 25j outperformed phenytoin in seizure inhibition
2-(4-Chlorophenoxy)acetohydrazide 4-Cl phenoxy Precursor for thioamide synthesis High-yield (95%) conversion to thioamide derivatives
N'-[Arylidene]-2-(5-Phenyl-1H-tetrazol-1-yl)acetohydrazide Tetrazole + arylidene Antimicrobial Compounds 3b and 3c exhibited potent antibacterial activity
2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N′-(4-chlorobenzylidene)acetohydrazide Pyrazole + chlorobenzylidene Anti-inflammatory Comparable activity to SB-203580 (standard anti-inflammatory drug)
2-(4-Methylphenoxy)acetohydrazide 4-CH₃ phenoxy Crystallography Crystal structure reveals hydrogen-bonded networks influencing stability

Limitations and Contradictory Findings

  • Limited Kinase Inhibition: Some acetohydrazide derivatives, such as benzo[d]imidazol-1-yl analogs, showed minimal epidermal growth factor receptor (EGFR) kinase inhibition, highlighting the need for precise structural optimization .
  • Variable Antimicrobial Activity: While some derivatives (e.g., thiazole-containing compounds) exhibit broad-spectrum antimicrobial effects, others show strain-specific activity, underscoring the importance of target-oriented design .

Q & A

Advanced Research Question

  • pH-Dependent Crystallization : Isolate intermediates by adjusting pH to 5–6, which minimizes solubility and avoids zwitterion formation .
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate) for polar byproducts .
  • Recrystallization Solvents : Methanol/ethanol mixtures achieve >98% purity for hydrazide derivatives .

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